molecular formula C7H11N5O3 B2965667 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanehydrazide CAS No. 1002034-04-9

2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanehydrazide

Cat. No.: B2965667
CAS No.: 1002034-04-9
M. Wt: 213.197
InChI Key: RLNHQXAALOGLAQ-UHFFFAOYSA-N
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Description

2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanehydrazide is a heterocyclic compound with the molecular formula C7H11N5O3 and a molecular weight of 213.19 g/mol. This compound is known for its utility in scientific research, particularly in the fields of chemistry and biology. It is characterized by the presence of a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms, with a nitro group attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanehydrazide typically involves the cyclocondensation of acetylenic ketones with hydrazine derivatives . The reaction is carried out in ethanol, which serves as the solvent, and the process yields two regioisomeric pyrazoles . The specific conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanehydrazide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a variety of hydrazide derivatives .

Scientific Research Applications

2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanehydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Medicine: Research is ongoing into the potential therapeutic uses of this compound and its derivatives, particularly in the development of new drugs.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanehydrazide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The pyrazole ring can also participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propanehydrazide
  • 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propionic acid hydrazide
  • 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanohydrazide

Uniqueness

2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanehydrazide is unique due to its specific structural features, such as the presence of both a nitro group and a hydrazide group attached to the pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

2-methyl-2-(4-nitropyrazol-1-yl)propanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5O3/c1-7(2,6(13)10-8)11-4-5(3-9-11)12(14)15/h3-4H,8H2,1-2H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNHQXAALOGLAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NN)N1C=C(C=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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